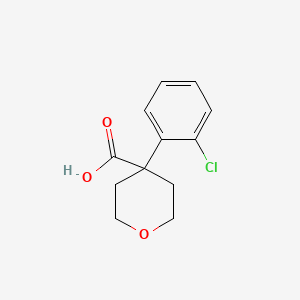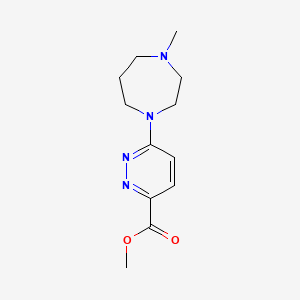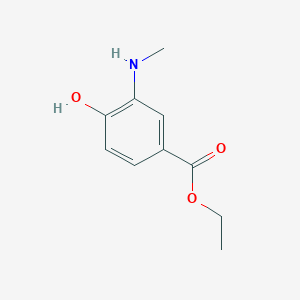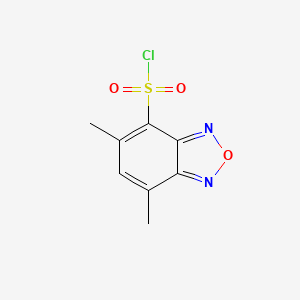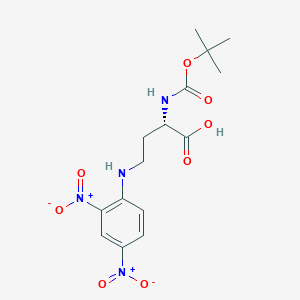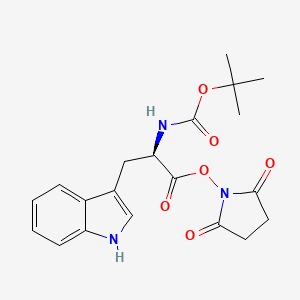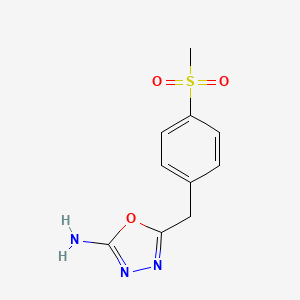
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains a 1,3,4-oxadiazol-2-amine group, which is a type of heterocyclic compound, and a 4-(Methylsulfonyl)benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3,4-oxadiazol-2-amine group would form a five-membered ring with two nitrogen atoms and one oxygen atom. The 4-(Methylsulfonyl)benzyl group would be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. The 1,3,4-oxadiazol-2-amine ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the 4-(Methylsulfonyl)benzyl group could influence its solubility, stability, and reactivity .Scientific Research Applications
Biological Activities
Butyrylcholinesterase Enzyme Inhibition : Synthesized derivatives of 1,3,4-oxadiazole were screened for their ability to inhibit butyrylcholinesterase (BChE), an enzyme related to various neurological disorders. These derivatives showed promising results in ligand-BChE binding affinity studies (Khalid et al., 2016).
Antiviral Properties : A study exploring 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids demonstrated their potential as antiviral agents, particularly against HIV. Although the inhibition was moderate, it suggests that structural modifications could lead to the development of effective antiviral drugs (Syed et al., 2011).
Antiproliferative Activity : Certain derivatives of 5-(2-amino-3-pyridyl)-1,3,4-oxadiazole showed cytotoxic activity against human tumor cell lines. This suggests their potential for antiproliferative applications in cancer research (Liszkiewicz et al., 2003).
Antioxidant and Anti-inflammatory Activities
Antioxidant Activity : A class of 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine derivatives were tested for their antioxidant activities. Some compounds exhibited significant antioxidant activity, surpassing that of standard antioxidants like Ascorbic acid (Sravya et al., 2019).
Anti-inflammatory Activity : The same study also revealed that certain 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine derivatives displayed promising anti-inflammatory activity (Sravya et al., 2019).
Antifungal Evaluation
- Antifungal Activity : Novel 5-(4-(benzyloxy)substituted phenyl)-1,3,4-oxadiazole derivatives exhibited promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies further supported their potential as antifungal agents (Nimbalkar et al., 2016).
Antibacterial Activity
Action Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. These compounds also enhanced plant resistance against the pathogen and reduced damage caused by the disease (Shi et al., 2015).
Screening Against Bacteria : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and screened against Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity (Khalid et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-17(14,15)8-4-2-7(3-5-8)6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGPBEYBLVZGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1257553-09-5 | |
| Record name | 5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421948.png)
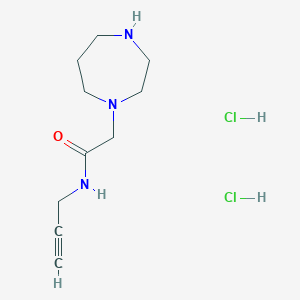
![2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride](/img/structure/B1421951.png)

